molecular formula C10H12ClNO2 B3049877 Isopropyl N-4-chlorophenylcarbamate CAS No. 2239-92-1

Isopropyl N-4-chlorophenylcarbamate

Cat. No.: B3049877
CAS No.: 2239-92-1
M. Wt: 213.66 g/mol
InChI Key: BSMJHJAWPFPTKW-UHFFFAOYSA-N
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Description

Isopropyl N-4-chlorophenylcarbamate: is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes an isopropyl group, a chlorophenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl N-4-chlorophenylcarbamate can be synthesized through the reaction of 4-chlorophenyl isocyanate with isopropyl alcohol . The reaction typically involves the following steps:

    Preparation of 4-chlorophenyl isocyanate: This intermediate is synthesized from 4-chloroaniline and phosgene.

    Reaction with isopropyl alcohol: The 4-chlorophenyl isocyanate is then reacted with isopropyl alcohol under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isopropyl N-4-chlorophenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the carbamate group.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield a substituted urea.

    Hydrolysis: The major products are 4-chloroaniline and isopropyl alcohol.

Scientific Research Applications

Isopropyl N-4-chlorophenylcarbamate has a wide range of applications in scientific research, including:

Chemistry:

    Synthesis of Derivatives:

Biology:

    Enzyme Inhibition Studies: It is used in studies to investigate the inhibition of specific enzymes, particularly those involved in metabolic pathways.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects and as a lead compound in drug development.

Industry:

    Pesticides: this compound is used in the formulation of pesticides due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of isopropyl N-4-chlorophenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Isopropyl N-4-chlorophenylcarbamate can be compared with other similar compounds, such as:

    Methyl N-4-chlorophenylcarbamate: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl N-4-chlorophenylcarbamate: Similar structure but with an ethyl group instead of an isopropyl group.

    Propyl N-4-chlorophenylcarbamate: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

propan-2-yl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMJHJAWPFPTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062285
Record name Isopropyl p-chlorophenylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2239-92-1
Record name 1-Methylethyl N-(4-chlorophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2239-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl p-chlorocarbanilate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cipc
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78937
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Record name Carbamic acid, N-(4-chlorophenyl)-, 1-methylethyl ester
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Record name Isopropyl p-chlorophenylcarbamate
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Record name Isopropyl N-4-chlorophenylcarbamate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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